Piroxicam-beta-Cyclodextrin

Übersicht

Beschreibung

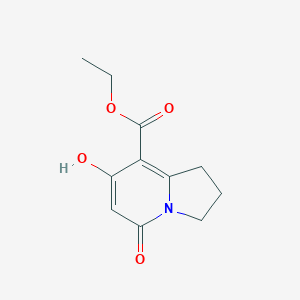

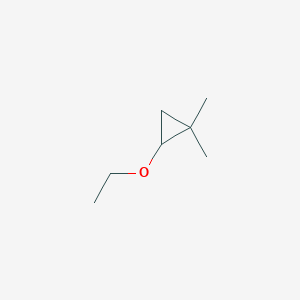

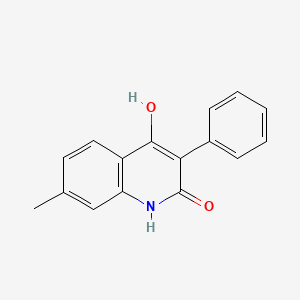

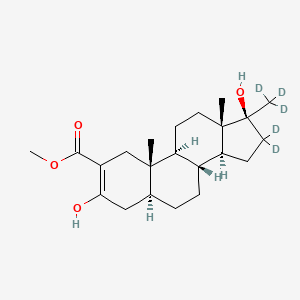

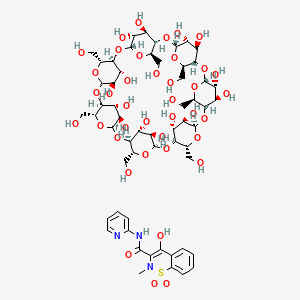

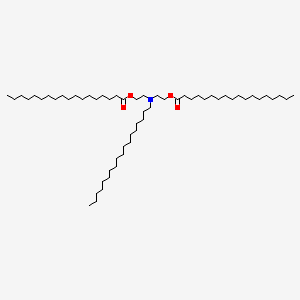

Piroxicam-beta-cyclodextrin is a complex formed by the non-steroidal anti-inflammatory drug (NSAID) piroxicam and the cyclic oligosaccharide beta-cyclodextrin. This complex enhances the solubility and bioavailability of piroxicam, making it more effective in treating pain and inflammation.

Synthetic Routes and Reaction Conditions:

Inclusion Complex Formation: this compound is typically prepared by the inclusion complex formation method, where piroxicam is encapsulated within the cavity of beta-cyclodextrin.

Solvent Evaporation Method: This method involves dissolving both piroxicam and beta-cyclodextrin in a common solvent, followed by the evaporation of the solvent to form the complex.

Industrial Production Methods:

Milling: The complex can be produced by milling piroxicam and beta-cyclodextrin together to achieve a uniform mixture.

Co-precipitation: This method involves the simultaneous precipitation of piroxicam and beta-cyclodextrin from a solution, resulting in the formation of the complex.

Types of Reactions:

Oxidation: Piroxicam can undergo oxidation reactions, but this is not common in the formation of the complex.

Reduction: Reduction reactions are not typically involved in the formation of this compound.

Substitution: Substitution reactions are not relevant to the formation of this complex.

Common Reagents and Conditions:

Solvents: Common solvents used include water, ethanol, and methanol.

Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed:

The primary product is the this compound complex, which is more soluble and bioavailable than piroxicam alone.

Wissenschaftliche Forschungsanwendungen

Piroxicam-beta-cyclodextrin has several scientific research applications:

Chemistry: It is used to study the principles of drug encapsulation and complexation.

Biology: The complex is used in biological studies to understand the pharmacokinetics and pharmacodynamics of piroxicam.

Medicine: It is used in clinical trials to evaluate its efficacy and safety in treating pain and inflammation.

Industry: The complex is used in the pharmaceutical industry to improve the solubility and bioavailability of piroxicam.

Wirkmechanismus

Piroxicam-beta-cyclodextrin exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. The beta-cyclodextrin component enhances the solubility and absorption of piroxicam, leading to a faster onset of action and reduced gastrointestinal side effects.

Vergleich Mit ähnlichen Verbindungen

Ibuprofen-beta-cyclodextrin

Naproxen-beta-cyclodextrin

Indomethacin-beta-cyclodextrin

Eigenschaften

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPBSKKEZXLVBQ-ZQOBQRRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H83N3O39S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60242388 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96684-39-8 | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096684398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piroxicam mixture with beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60242388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Piroxicam-beta-cyclodextrin?

A1: this compound, like its parent compound piroxicam, exerts its anti-inflammatory and analgesic effects primarily by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. While the exact mechanism is not fully elucidated in these papers, the research focuses on the improved pharmacokinetic profile and delivery of piroxicam through complexation with beta-cyclodextrin.

Q2: Does this compound affect prostaglandin concentrations in synovial fluid?

A2: While not directly measured in the provided research, the research does demonstrate that this compound leads to clinically relevant concentrations of piroxicam in synovial fluid []. This finding, coupled with the known mechanism of piroxicam as a COX inhibitor, suggests a likely impact on synovial fluid prostaglandin concentrations.

Q3: What is the structural advantage of complexing piroxicam with beta-cyclodextrin?

A3: Beta-cyclodextrin is a cyclic oligosaccharide with a hydrophobic cavity. Piroxicam, a poorly soluble drug, can be included within this cavity, forming a complex. This complexation enhances piroxicam's water solubility and dissolution rate, leading to faster absorption and potentially reducing gastrointestinal side effects [, ].

Q4: Are there any spectroscopic studies characterizing this compound?

A4: Yes, studies utilizing Raman and solid-state 13C-NMR spectroscopy have been conducted to investigate the structure of the 1:1 amorphous this compound inclusion complex []. These analyses provide insights into the conformation of piroxicam within the complex and its interaction with beta-cyclodextrin, suggesting a zwitterionic structure for piroxicam stabilized by electrostatic and hydrogen bonding with the beta-cyclodextrin cavity.

Q5: How does the formulation of this compound affect its bioavailability?

A5: this compound demonstrates faster absorption and a more rapid onset of action compared to standard piroxicam formulations [, , ]. This is attributed to the enhanced solubility and dissolution rate of piroxicam within the beta-cyclodextrin complex, leading to improved bioavailability.

Q6: What analytical techniques are used to quantify this compound?

A6: Researchers utilize various methods for this compound quantification, including derivative UV spectrophotometry and high-performance liquid chromatography (HPLC) []. These techniques allow for accurate measurement of the compound in various matrices, supporting pharmacokinetic and bioequivalence studies.

Q7: Has this compound demonstrated efficacy in managing pain conditions?

A7: Clinical trials have demonstrated the efficacy of this compound in various pain conditions, including osteoarthritis, rheumatoid arthritis, post-operative pain, and low back pain [, , , , ]. These studies generally report comparable analgesic efficacy to standard piroxicam but with a faster onset of action.

Q8: What are potential future research directions for this compound?

A8: Further research can explore alternative drug delivery systems, such as orodispersible tablets, to further enhance patient compliance and convenience []. Additionally, investigating the impact of this compound on specific biomarkers of inflammation and pain could provide a more comprehensive understanding of its therapeutic benefits.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Allylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1505768.png)